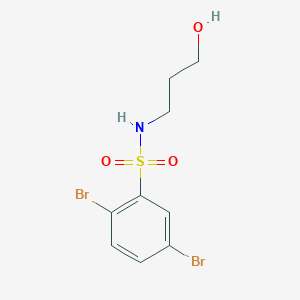
2,5-dibromo-N-(3-hydroxypropyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dibromo-N-(3-hydroxypropyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBHPS, and it is a sulfonamide derivative that has been synthesized using different methods. DBHPS has been found to have various biochemical and physiological effects that make it suitable for scientific research.
作用机制
The mechanism of action of 2,5-dibromo-N-(3-hydroxypropyl)benzenesulfonamide is not well understood. However, it has been suggested that DBHPS may act as an inhibitor of certain enzymes. For example, DBHPS has been found to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects
2,5-dibromo-N-(3-hydroxypropyl)benzenesulfonamide has been found to have various biochemical and physiological effects. For example, DBHPS has been found to have anti-inflammatory and antioxidant properties. DBHPS has also been found to inhibit the growth of certain cancer cells. In addition, DBHPS has been found to have antibacterial and antifungal properties.
实验室实验的优点和局限性
One of the advantages of using 2,5-dibromo-N-(3-hydroxypropyl)benzenesulfonamide in lab experiments is its versatility. DBHPS can be used in various fields such as medicinal chemistry, material science, and biochemistry. Another advantage is that DBHPS is relatively easy to synthesize, making it readily available for research. However, one of the limitations of using DBHPS in lab experiments is its potential toxicity. DBHPS has been found to be toxic to certain cells, and caution should be exercised when handling this compound.
未来方向
There are several future directions for the research on 2,5-dibromo-N-(3-hydroxypropyl)benzenesulfonamide. One direction is the development of new drugs based on the scaffold of DBHPS. Another direction is the development of new metal-organic frameworks using DBHPS as a ligand. In addition, further research is needed to understand the mechanism of action of DBHPS and its potential applications in various fields such as medicine, material science, and biochemistry. Finally, the toxicity of DBHPS needs to be further investigated to ensure its safe use in lab experiments.
Conclusion
In conclusion, 2,5-dibromo-N-(3-hydroxypropyl)benzenesulfonamide is a chemical compound that has various scientific research applications. DBHPS has been synthesized using different methods and has been found to have anti-inflammatory, antioxidant, antibacterial, and antifungal properties. DBHPS has also been used as a scaffold for the design and synthesis of new drugs and as a ligand for the development of metal-organic frameworks. However, caution should be exercised when handling DBHPS due to its potential toxicity. Further research is needed to understand the mechanism of action of DBHPS and its potential applications in various fields.
合成方法
The synthesis of 2,5-dibromo-N-(3-hydroxypropyl)benzenesulfonamide has been achieved using different methods. One of the methods involves the reaction of 2,5-dibromoaniline with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction leads to the formation of 2,5-dibromo-N-(3-hydroxypropyl)aniline, which is then treated with sulfamic acid to produce DBHPS. Another method involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 3-chloropropanol in the presence of a base such as triethylamine. The reaction leads to the formation of DBHPS.
科学研究应用
2,5-dibromo-N-(3-hydroxypropyl)benzenesulfonamide has been found to have various scientific research applications. One of the applications is in the field of medicinal chemistry, where it has been used as a scaffold for the design and synthesis of new drugs. DBHPS has also been used as a ligand for the development of metal-organic frameworks (MOFs) for gas storage and separation. In addition, DBHPS has been used as a fluorescent probe for the detection of metal ions such as copper and iron.
属性
产品名称 |
2,5-dibromo-N-(3-hydroxypropyl)benzenesulfonamide |
|---|---|
分子式 |
C9H11Br2NO3S |
分子量 |
373.06 g/mol |
IUPAC 名称 |
2,5-dibromo-N-(3-hydroxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C9H11Br2NO3S/c10-7-2-3-8(11)9(6-7)16(14,15)12-4-1-5-13/h2-3,6,12-13H,1,4-5H2 |
InChI 键 |
URCGWKNQJGBQJK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)NCCCO)Br |
规范 SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)NCCCO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)



